8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione 8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 476480-65-6
VCID: VC4947618
InChI: InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3
Molecular Formula: C18H22N4O4
Molecular Weight: 358.398

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

CAS No.: 476480-65-6

Cat. No.: VC4947618

Molecular Formula: C18H22N4O4

Molecular Weight: 358.398

* For research use only. Not for human or veterinary use.

8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione - 476480-65-6

Specification

CAS No. 476480-65-6
Molecular Formula C18H22N4O4
Molecular Weight 358.398
IUPAC Name 8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Standard InChI InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Standard InChI Key JGCRAUHKXJYZCD-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3

Introduction

Chemical Identity

PropertyValue
IUPAC Name8-(2-Methoxyethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Molecular FormulaC<sub>15</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub>
Molecular Weight320.35 g/mol
CAS Number476480-65-6
Synonyms8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)-purine-2,6-dione

2.2. Visual Representation

The molecular structure is typically represented in both 2D and 3D conformations for computational modeling and analysis.

Synthesis

The synthesis of this compound involves:

  • Base Compound: A purine skeleton serves as the base structure.

  • Substituents: Introduction of the methoxyethoxy group at position 8 and a phenethyl group at position 7 through alkylation reactions.

  • Reaction Conditions: These reactions are often carried out in solvents like dimethylformamide (DMF) or ethanol with catalysts such as triethylamine.

Biological Activity

This compound is structurally related to xanthine derivatives like caffeine and theobromine. Such compounds are known for their potential biological activities, including:

  • CNS Stimulation: Due to structural similarity with methylxanthines.

  • Adenosine Receptor Antagonism: Likely interaction with adenosine receptors due to its purine core.

Pharmacological Applications

Purine derivatives have been widely studied for their roles as:

  • Central nervous system stimulants.

  • Anti-inflammatory agents.

  • Adenosine receptor modulators.

Research Applications

This compound may serve as a model molecule for studying:

  • Drug-receptor interactions.

  • Structure-activity relationships in xanthine derivatives.

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